molecular formula C16H11F3N2O7 B14612609 Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate CAS No. 59038-64-1

Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate

Katalognummer: B14612609
CAS-Nummer: 59038-64-1
Molekulargewicht: 400.26 g/mol
InChI-Schlüssel: ZWVLUTFCHLROAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester functional group, two nitro groups, and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate typically involves a multi-step process One common method starts with the nitration of a suitable benzoic acid derivative to introduce the nitro groupsThe final step involves esterification to form the ethyl benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and trifluoromethyl groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The nitro groups can undergo reduction to form reactive intermediates, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-nitro-4-(trifluoromethyl)benzoate
  • 2-Nitro-4-(trifluoromethyl)phenol
  • Fluoroglycofen ethyl ester

Uniqueness

Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is unique due to the presence of both nitro and trifluoromethyl groups on the same molecule, which imparts distinct chemical and physical properties. This combination of functional groups is less common in similar compounds, making it a valuable compound for specialized applications .

Eigenschaften

CAS-Nummer

59038-64-1

Molekularformel

C16H11F3N2O7

Molekulargewicht

400.26 g/mol

IUPAC-Name

ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C16H11F3N2O7/c1-2-27-15(22)11-8-10(4-5-12(11)20(23)24)28-14-6-3-9(16(17,18)19)7-13(14)21(25)26/h3-8H,2H2,1H3

InChI-Schlüssel

ZWVLUTFCHLROAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.